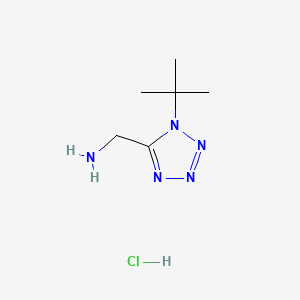![molecular formula C12H19BO4 B13472337 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound that features a bicyclo[111]pentane core with a carboxylic acid functional group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by a series of functional group transformations.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group: This is typically done through a borylation reaction, where the bicyclo[1.1.1]pentane derivative is treated with a boron-containing reagent in the presence of a catalyst.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The boron moiety can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, aryl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of biaryl compounds.
科学研究应用
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron moiety can undergo transmetalation reactions, while the carboxylic acid group can participate in acid-base reactions. These properties make it a versatile compound in synthetic chemistry.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
The uniqueness of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its bicyclo[1.1.1]pentane core, which imparts rigidity and unique steric properties to the molecule. This makes it particularly useful in applications where structural stability and specific spatial arrangements are crucial.
属性
分子式 |
C12H19BO4 |
|---|---|
分子量 |
238.09 g/mol |
IUPAC 名称 |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H19BO4/c1-9(2)10(3,4)17-13(16-9)12-5-11(6-12,7-12)8(14)15/h5-7H2,1-4H3,(H,14,15) |
InChI 键 |
YHZXAMOCZAIVKD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


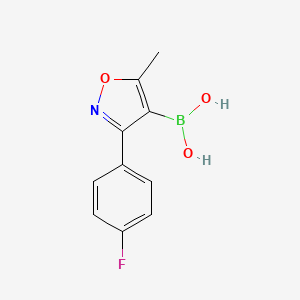
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
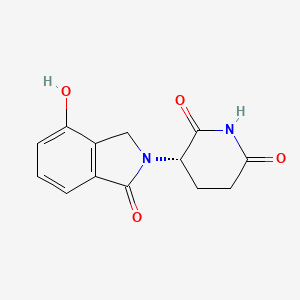
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)
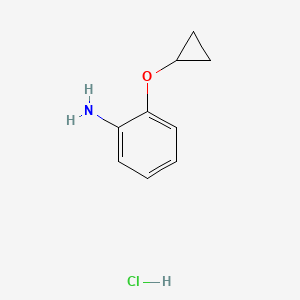
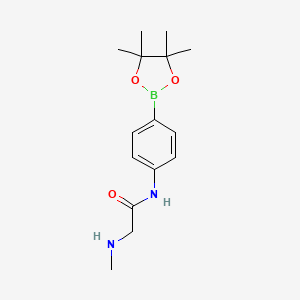


![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)

![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)
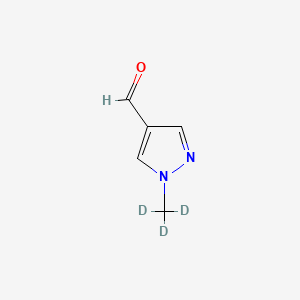
![3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B13472320.png)
